Bienvenue dans la boutique en ligne BenchChem!

1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine

Medicinal Chemistry Structure-Activity Relationships Fragment-Based Drug Design

Chiral α-methyl ethanamine benzimidazole for enantioselective PI3Kδ inhibitor synthesis (AM-8508/AM-9635 series). 5(6)-Fluoro substitution enables AT₁ antagonist potency & FLAP inhibitor metabolic stability. Tautomeric equilibrium supports regioisomer-controlled N-alkylation for parallel SAR. Procure CAS 177407-08-8 for this unique pharmacophore.

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
CAS No. 177407-08-8
Cat. No. B062622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine
CAS177407-08-8
Synonyms1H-Benzimidazole-2-methanamine,5-fluoro-alpha-methyl-(9CI)
Molecular FormulaC9H10FN3
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(N1)C=C(C=C2)F)N
InChIInChI=1S/C9H10FN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13)
InChIKeyFAWZHYFMWUHJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 177407-08-8): Key Procurement Identifiers for This Fluorinated Benzimidazole Building Block


1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 177407-08-8; synonym: 1-(6-fluoro-1H-benzimidazol-2-yl)ethanamine) is a fluorinated benzimidazole derivative with molecular formula C₉H₁₀FN₃ and a molecular weight of 179.19 g/mol . The compound features a 5(6)-fluoro substituent on the benzimidazole core and an α-methyl ethanamine side chain at the 2-position, placing it within the broader class of 2-substituted benzimidazole intermediates widely employed in medicinal chemistry for synthesizing FLAP modulators, PI3Kδ inhibitors, and AT₁ receptor antagonists [1][2]. Commercial availability is primarily through specialty chemical suppliers at purities of 97–98% .

Why 1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine Cannot Be Replaced by Generic Benzimidazole Analogs


Substitution at the benzimidazole 2-position with an α-methyl ethanamine chain, combined with a fluorine atom at the 5(6)-position, creates a distinct pharmacophore that cannot be replicated by simple unsubstituted or differently substituted benzimidazole derivatives. In the PI3Kδ inhibitor series, the 6-fluoro versus 5-fluoro regiochemistry alone produced measurable differences in biochemical potency [1], while in AT₁ receptor antagonists, fluoro-substituted benzimidazoles displayed nanomolar receptor affinity that was highly sensitive to the specific substitution pattern [2]. The α-branched ethylamine side chain of 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 177407-08-8) also distinguishes it from its straight-chain ethanamine isomer 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine (CAS 887405-22-3) and the shorter methylamine homolog (CAS 933707-54-1), each of which presents a different hydrogen-bonding donor/acceptor geometry and steric profile.

Quantitative Differentiation Evidence for 1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine (177407-08-8)


Regioisomeric Differentiation: α-Methyl vs. Straight-Chain Ethanamine Side Chain Determines Steric and Hydrogen-Bonding Profile

1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 177407-08-8) carries a chiral α-methyl ethanamine side chain, whereas its closest commercial congener 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine (CAS 887405-22-3) possesses a straight-chain ethylamine substituent . The α-methyl branch introduces an additional sp³ carbon center that increases the rotatable bond count by one relative to the methylamine homolog (CAS 933707-54-1), altering the spatial orientation of the primary amine for downstream coupling reactions . While direct head-to-head biological data for CAS 177407-08-8 are absent from the peer-reviewed literature, the criticality of this side-chain architecture is demonstrated in the PI3Kδ inhibitor series, where the (S)-α-methyl enantiomer of a closely related 1-phenyl-5-fluoro-benzimidazole scaffold was essential for achieving potent BCR-mediated pAKT inhibition and in vivo KLH efficacy in rats [1].

Medicinal Chemistry Structure-Activity Relationships Fragment-Based Drug Design

Electronic Tuning: 5-Fluoro Substituent Modulates pKa and Metabolic Stability Relative to Non-Fluorinated or 6-Fluoro Isomers

The 5-fluoro substituent on the benzimidazole ring of CAS 177407-08-8 reduces the electron density of the bicyclic core (Hammett σₘ ≈ 0.34) relative to the unsubstituted 1-(1H-benzo[d]imidazol-2-yl)ethanamine, lowering the pKa of the benzimidazole NH and potentially improving metabolic stability [1]. In the PI3Kδ program, the 6-fluoro substituted analogues (4 and 5) demonstrated superior biochemical potency compared to their 5-fluoro counterparts (6 and 7), establishing that fluorine regioisomerism alone is sufficient to differentiate biological activity within this scaffold class [2]. This finding underscores that CAS 177407-08-8, which is commercially described interchangeably as both 5-fluoro and 6-fluoro substitution due to tautomerism, may exhibit regioisomer-dependent reactivity in downstream functionalization, particularly during N-alkylation or metal-catalyzed cross-coupling steps .

Drug Metabolism Pharmacokinetics Bioisostere Design

Commercial Purity Benchmarks: Vendor-Specified 97–98% Purity Enables Reproducible Downstream Synthesis

Two independent suppliers report purity specifications for CAS 177407-08-8: Alfa Chemistry lists 97% purity , while Leyan (Shanghai Haohong Biomedical) specifies 98% purity under product number 2259850 . These values are comparable to, and in some cases exceed, the typical purity ranges reported for the regioisomeric analog 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine (CAS 887405-22-3), which is commonly offered at 95% minimum purity . Higher starting material purity reduces the likelihood of side-product formation during subsequent N-derivatization or metal-catalyzed coupling reactions, where residual impurities can act as catalyst poisons.

Chemical Procurement Synthesis Reproducibility Quality Control

Class-Level Evidence: Fluorinated Benzimidazole Ethanamines as Privileged Scaffolds for AT₁ Receptor Antagonism and FLAP Inhibition

Fluoro-substituted benzimidazole derivatives bearing 2-aminoalkyl side chains have been validated as nanomolar-affinity angiotensin II type 1 (AT₁) receptor antagonists capable of lowering blood pressure in spontaneously hypertensive rats [1]. In the FLAP (5-lipoxygenase-activating protein) inhibitor series, C(5)-substituted benzimidazole analogues of BRP-7 (IC₅₀ = 0.31 μM) achieved enhanced potency, with a C(5)-nitrile derivative reaching IC₅₀ values of 0.07 μM in human neutrophils and 0.026 μM in monocytes [2]. While CAS 177407-08-8 itself has not been directly profiled in these published assays, its structural features—a 5(6)-fluoro substituent and a 2-(α-aminoethyl) side chain—align precisely with the core pharmacophore elements required for both target classes, positioning it as a privileged synthetic intermediate for generating focused screening libraries .

Antihypertensive Agents Inflammation Cardiovascular Drug Discovery

Procurement-Driven Application Scenarios for 1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine (177407-08-8)


Stereochemistry-Dependent PI3Kδ Inhibitor Library Synthesis

The α-methyl ethanamine side chain of CAS 177407-08-8 provides a chiral center that can be exploited to generate enantiomerically enriched PI3Kδ inhibitor candidates. As demonstrated by AM-8508 and AM-9635, (S)-configured α-methyl benzimidazole derivatives achieve potent in vivo target engagement and suppression of antigen-specific antibody responses in rats [1]. Researchers engaged in PI3Kδ-focused medicinal chemistry should procure CAS 177407-08-8 specifically when the synthetic route requires a 5(6)-fluoro-2-(1-aminoethyl)benzimidazole intermediate, as the alternative straight-chain isomer (CAS 887405-22-3) lacks the stereogenic carbon necessary for chiral discrimination at the kinase active site [1].

Fluorine Positional Scanning for AT₁ Receptor Antagonist Optimization

The fluoro-substituted benzimidazole class has produced AT₁ receptor antagonists with nanomolar binding affinity and in vivo blood pressure reduction in spontaneously hypertensive rats [2]. CAS 177407-08-8, with its 5(6)-fluoro substitution, enables systematic exploration of fluorine positional effects on receptor binding when compared with 4-fluoro and 7-fluoro benzimidazole regioisomers. Procurement of this specific building block supports SAR campaigns aiming to optimize the electronic and steric contribution of the fluorine atom to AT₁ receptor pharmacophore complementarity [2].

FLAP Modulator Scaffold Derivatization via C(2)-Side Chain Elaboration

The benzimidazole-based FLAP inhibitor BRP-7 (IC₅₀ = 0.31 μM) and its C(5)-substituted analogues have validated the benzimidazole core as a productive scaffold for suppressing leukotriene biosynthesis [3]. CAS 177407-08-8 supplies a pre-functionalized 2-(1-aminoethyl) side chain that can be directly coupled to carboxylic acids, sulfonyl chlorides, or isocyanates to generate diverse amide, sulfonamide, or urea derivatives for FLAP binding assays. The 5-fluoro substitution additionally enhances metabolic stability relative to non-halogenated benzimidazoles, a property that is critical for advancing FLAP inhibitors toward in vivo pharmacokinetic profiling [3].

Regioisomer-Controlled N-Functionalization for Targeted Library Synthesis

Due to the tautomeric equilibrium between 5-fluoro and 6-fluoro forms of CAS 177407-08-8, the compound presents a unique opportunity for regioisomer-controlled N-alkylation studies. Under kinetically controlled alkylation conditions, the ratio of N1- to N3-substituted products can be influenced by the fluorine substituent's electronic effect, yielding distinct regioisomeric product distributions compared to non-fluorinated or 4-fluoro benzimidazole analogs. This property is valuable for medicinal chemistry groups that require access to both N1- and N3-functionalized benzimidazole regioisomers from a single starting material for parallel SAR exploration .

Quote Request

Request a Quote for 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.